molecular formula C8H15N3S B1597239 3-(Hexylthio)-1H-1,2,4-triazole CAS No. 74682-60-3

3-(Hexylthio)-1H-1,2,4-triazole

Cat. No. B1597239
CAS RN: 74682-60-3
M. Wt: 185.29 g/mol
InChI Key: NZXRSXPNMMTVHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

P3HTT and its variants were prepared via the Kumada catalyst transfer polycondensation method from a set of mono-, bi-, ter-, and quarter-thiophenes containing different contents of hexylthio side chain . The synthesis of 3-hexylthiophene was conducted by oxidative coupling method using FeCl3 .


Molecular Structure Analysis

The planarity of the polymer’s backbone could be improved by reducing the density of the hexylthio side chain in the polymer mainchain . Significant changes in their crystallinity, aggregation, and optical properties were observed with the reduction of the hexylthio side chain content .


Chemical Reactions Analysis

The behavior of regioregular (RR-P3HT) and statistical (ST-P3HT) poly(3-hexylthiophenes) in solution was studied spectroelectrochemically . ST-P3HT readily precipitates at mildly oxidative potentials, while the precipitation of RR-P3HT takes place to a much lesser extent, even at higher potentials .


Physical And Chemical Properties Analysis

The film quality and field-effect mobility of P3HT are strongly dependent on the choice of solvents . Treating a film with ammonia or heating to 100°C under N2 can increase the on/off ratio without decreasing the mobility .

Future Directions

The efficiency of perovskite solar cells (PSCs) using a dopant-free P3HT hole transport layer was improved from 13.13% to 19.23% . This suggests that modulating the content of hexylthio side chain in P3HTT is an effective strategy to optimize the opto-electronic properties of polymer, obtaining excellent semiconductor device performance .

properties

IUPAC Name

5-hexylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-2-3-4-5-6-12-8-9-7-10-11-8/h7H,2-6H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXRSXPNMMTVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225657
Record name 3-(Hexylthio)-1H-1,2,4-triazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hexylthio)-1H-1,2,4-triazole

CAS RN

74682-60-3
Record name 5-(Hexylthio)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74682-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexylthio-1,2,4-triazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexylthio)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hexylthio)-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HEXYLTHIO-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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